1,6-Bis(diphenylphosphino)hexane
Overview
Description
1,6-Bis(diphenylphosphino)hexane is an organic compound with the molecular formula C30H32P2 and a molecular weight of 454.52 g/mol . It is also known by other names such as 1,6-Hexanediylbis(diphenylphosphine) and Hexamethylenebis(diphenylphosphine) . This compound is commonly used as a ligand in coordination chemistry and catalysis .
Mechanism of Action
Target of Action
1,6-Bis(diphenylphosphino)hexane, also known as DPPH, is primarily used as a ligand in organic synthesis . It is particularly useful in transition metal-catalyzed reactions .
Mode of Action
As a ligand, DPPH binds to transition metals, facilitating various types of coupling reactions . The phosphine groups in DPPH coordinate with the metal center, allowing it to participate in catalytic cycles and promote the formation of new bonds .
Biochemical Pathways
The exact biochemical pathways influenced by DPPH depend on the specific reaction it’s used in. Generally, it’s involved in reactions such as the Suzuki reaction , where it can help facilitate the cross-coupling of organoboron compounds with organic halides .
Result of Action
The result of DPPH’s action is the facilitation of bond formation in various organic reactions. By acting as a ligand, it enables transition metals to catalyze the formation of new bonds, leading to the synthesis of complex organic compounds .
Action Environment
The efficacy and stability of DPPH can be influenced by various environmental factors. For instance, it is stable under normal temperatures and has good solubility in non-polar solvents . It should be stored under inert gas (nitrogen or argon) at 2-8°C . Safety precautions should be taken while handling DPPH as it can cause skin irritation and serious eye irritation .
Preparation Methods
1,6-Bis(diphenylphosphino)hexane can be synthesized through the reaction of diphenylphosphine with 1,6-dibromohexane under basic conditions . The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the diphenylphosphine, which then reacts with the 1,6-dibromohexane to form the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine .
Chemical Reactions Analysis
1,6-Bis(diphenylphosphino)hexane is a versatile ligand that can participate in various types of coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
These reactions typically involve the use of palladium or nickel catalysts and can be carried out under mild conditions . The major products formed from these reactions are often complex organic molecules that are useful in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
1,6-Bis(diphenylphosphino)hexane is widely used in scientific research due to its ability to form stable complexes with transition metals . Some of its applications include:
- Catalysis : It is used as a ligand in various catalytic processes, including cross-coupling reactions, hydrogenation, and hydroformylation .
- Material Science : It is used in the synthesis of metal-organic frameworks (MOFs) and other advanced materials .
- Pharmaceuticals : It is used in the synthesis of complex organic molecules that are potential drug candidates .
- Biology : It is used in the study of metalloproteins and other metal-containing biomolecules .
Comparison with Similar Compounds
1,6-Bis(diphenylphosphino)hexane is similar to other diphosphine ligands such as:
- 1,2-Bis(diphenylphosphino)ethane
- 1,3-Bis(diphenylphosphino)propane
- 1,4-Bis(diphenylphosphino)butane
- 1,5-Bis(diphenylphosphino)pentane
What sets this compound apart is its longer carbon chain, which provides greater flexibility and spatial separation between the phosphine groups . This can lead to different coordination geometries and reactivity compared to shorter-chain analogs .
Properties
IUPAC Name |
6-diphenylphosphanylhexyl(diphenyl)phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32P2/c1(15-25-31(27-17-7-3-8-18-27)28-19-9-4-10-20-28)2-16-26-32(29-21-11-5-12-22-29)30-23-13-6-14-24-30/h3-14,17-24H,1-2,15-16,25-26H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPORFKPYXATYNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCCCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373017 | |
Record name | 1,6-Bis(diphenylphosphino)hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19845-69-3 | |
Record name | 1,6-Bis(diphenylphosphino)hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,6-Bis(diphenylphosphino)hexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,6-Bis(diphenylphosphino)hexane?
A1: this compound has the molecular formula C30H32P2 and a molecular weight of 454.58 g/mol. []
Q2: What spectroscopic data is available for characterizing this compound?
A2: Researchers commonly use infrared (IR) spectroscopy, 1H NMR, 13C NMR, and 31P NMR spectroscopy to characterize dpph and its complexes. [, , ]
Q3: How stable is this compound under different conditions?
A3: While dpph exhibits stability in air for short periods, it tends to undergo oxidation to its corresponding diphosphine dioxide in solution, especially in the presence of certain metal ions. [] This necessitates careful handling and storage to prevent degradation.
Q4: In what solvents is this compound typically soluble?
A4: this compound exhibits solubility in various organic solvents, including chloroform, dichloromethane, and tetrahydrofuran. [, , ] Its solubility in a particular solvent depends on factors like temperature and the presence of other solutes.
Q5: What are the notable catalytic properties of this compound complexes?
A5: this compound acts as a bidentate ligand, coordinating to metal centers through its two phosphorus atoms. This coordination forms stable complexes with transition metals like nickel, palladium, and cobalt, which have found use in various catalytic reactions. [, , ]
Q6: Can you provide examples of reactions catalyzed by this compound complexes?
A6: this compound complexes have shown efficacy in catalyzing reactions such as the Heck-type coupling of alkyl halides with styrenes, [, ] the Hiyama coupling reaction, [] and the intramolecular alkene hydrosilylation of homoallyl silyl ethers. []
Q7: How does the chain length of the bridging ligand affect catalytic activity?
A7: Studies comparing dpph with other bis(diphenylphosphino)alkanes suggest that the length of the methylene chain influences the catalytic activity and selectivity of the resulting complexes. [, ] For instance, shorter chain lengths might favor the formation of chelate complexes, while longer chains could lead to bridged structures, each impacting catalytic behavior differently.
Q8: Have there been computational studies on this compound and its complexes?
A8: Yes, computational methods like Density Functional Theory (DFT) have been used to investigate the structural and electronic properties of dpph complexes. [] These studies provide insights into factors influencing the stability and reactivity of these complexes.
Q9: How does modifying the structure of this compound influence its coordination chemistry?
A9: Altering the substituents on the phosphorus atoms or modifying the length of the bridging methylene chain can significantly influence the steric and electronic properties of dpph. [, , , ] These modifications consequently affect its coordination behavior with metals and, ultimately, the reactivity of the resulting complexes.
Q10: Can this compound form complexes with gold clusters?
A10: Yes, dpph readily coordinates with gold clusters, leading to the formation of diverse structures, including those stabilized by polyoxometalate anions. [, ] The self-assembly of these clusters can be influenced by the dpph ligand, as seen in the formation of helical fibers, spheres, and nanosheets. [, ]
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